Superior Hydrolytic Stability vs. O-Linked
Thioglycosides, as a class, exhibit significantly enhanced stability against both acid-catalyzed and enzymatic hydrolysis relative to their O-linked glycoside counterparts [1]. This class-level inference is supported by literature on thioglycosides, which demonstrates that the replacement of the glycosidic oxygen with sulfur results in a substantial reduction in hydrolysis rates. This property is particularly critical for applications requiring long-term substrate stability in biological matrices or for use as competitive inhibitors [2].
| Evidence Dimension | Resistance to enzymatic hydrolysis |
|---|---|
| Target Compound Data | Thioglycosides (including 4-nitrophenyl 1-thio-beta-D-mannopyranoside) exhibit lower rates of acid-catalyzed and enzymatic hydrolysis [1]. |
| Comparator Or Baseline | O-Linked glycosides (e.g., 4-nitrophenyl β-D-mannopyranoside) are more susceptible to hydrolysis [1]. |
| Quantified Difference | Not specified; class-level property. |
| Conditions | General enzymatic and acidic conditions (class-level property). |
Why This Matters
For assays in complex biological samples or for long-term kinetic studies, the enhanced stability of the thio-substrate reduces background noise from non-enzymatic hydrolysis and ensures consistent signal over extended time courses.
- [1] Carbohydrate Research. (2010). Syntheses of p-nitrophenyl 3- and 4-thio-β-d-glycopyranosides. Volume 345, Issue 18, Pages 2596-2604. View Source
- [2] Kuntothom, T., et al. (2010). Binding of β-d-glucosides and β-d-mannosides by rice and barley β-d-glycosidases. Biochemistry, 49, 8779-8793. View Source
